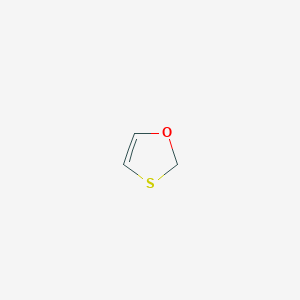

1,3-Oxathiole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxathiole is a heterocyclic compound containing both sulfur and oxygen atoms within its ring structure. It is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxathiole can be synthesized through several methods. One common approach involves the reaction between oxygen-containing substrates (such as aldehydes or acetals) and sulfur sources (such as thiols or sulfenyl compounds). This method typically requires mild reaction conditions and can be catalyzed by various bases or organocatalysts .

Industrial Production Methods: In industrial settings, the production of oxathiole often involves the use of efficient organocatalytic approaches. These methods promote the cyclization reaction between strained heterocyclic compounds and heterocumulenes at ambient conditions, resulting in high yields of oxathiole .

Chemical Reactions Analysis

Types of Reactions: Oxathiole undergoes several types of chemical reactions, including:

Oxidation: Oxathiole can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert oxathiole to thiols or other sulfur-containing compounds.

Substitution: Oxathiole can participate in nucleophilic substitution reactions, where the sulfur or oxygen atoms are replaced by other nucleophiles.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as lithium aluminum hydride), and nucleophiles (such as amines or halides). Reaction conditions vary depending on the desired product but often involve mild temperatures and the use of solvents like dichloromethane or ethanol .

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted oxathioles. These products are valuable intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

Synthesis of 1,3-Oxathioles

The synthesis of 1,3-oxathioles often involves the cycloaddition reactions of diazo compounds with thioketones. For instance, studies have shown that methyl diazoacetoacetate reacts with thioketones to yield 1,3-oxathioles in good yields (77-78%) under specific conditions . The reaction conditions significantly influence the yields and types of products formed. A systematic investigation into the synthesis methods has been documented, highlighting the importance of reaction temperature and the nature of the reactants .

Table 1: Summary of Synthesis Conditions for 1,3-Oxathioles

| Reactant Type | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Diazocompound + Thioketone | Room Temperature | 77-78 | |

| Diazomalonate + Thioketone | Room Temperature | 65 | |

| Diazocompound + Thioketone | 80 °C | 14-25 |

Biological Activities

Recent studies have highlighted the potential of 1,3-oxathioles as anticancer agents. A series of novel pyrazoline-based 1,3-oxathioles were synthesized and evaluated for their cytotoxic activity against liver (HepG-2) and breast (MCF-7) cancer cell lines. Notably, certain compounds exhibited significant anticancer activity comparable to doxorubicin, a standard chemotherapy drug . The structure-activity relationship studies indicate that modifications to the oxathiole ring can enhance biological efficacy.

Table 2: Anticancer Activity of Selected 1,3-Oxathioles

| Compound ID | Cell Line Tested | IC50 (µM) | Activity Level |

|---|---|---|---|

| 6a | HepG-2 | X | Significant |

| 10a | MCF-7 | Y | Potent |

| 14e | MCF-7 | Z | Moderate |

Reactivity and Mechanisms

The reactivity of 1,3-oxathioles has been extensively studied. They participate in various chemical reactions such as nucleophilic substitutions and cycloadditions. For example, the interconversion between 1,3-oxathioles and thiocarbonyl ylides has been documented, showcasing their versatility in organic synthesis . The mechanisms underlying these reactions often involve complex pathways that can be influenced by substituents on the oxathiole ring.

Case Study: Anticancer Activity Assessment

A study focused on synthesizing a range of pyrazoline-based 1,3-oxathioles revealed that compound 10a displayed the most potent anticancer activity against both HepG-2 and MCF-7 cell lines when compared to traditional chemotherapeutics . The research utilized the MTT assay for cytotoxicity assessment and provided insights into how structural variations affect biological activity.

Case Study: Reaction Mechanism Elucidation

Research investigating the reaction mechanisms involving 1,3-oxathioles demonstrated that their formation from diazo compounds occurs via a [2 + 3]-cycloaddition mechanism rather than through initial decomposition . This finding was supported by NMR spectroscopy data which provided evidence for the proposed structures.

Mechanism of Action

The mechanism by which oxathiole exerts its effects varies depending on its application. For example, in antiviral research, oxathiole derivatives inhibit HIV-1 reverse transcriptase by mimicking the natural substrates of the enzyme, thereby preventing viral replication . In medicinal chemistry, oxathiole derivatives act as antagonists at dopamine and serotonin receptors, which can help alleviate symptoms of psychiatric disorders .

Comparison with Similar Compounds

Oxathiole can be compared to other heterocyclic compounds containing sulfur and oxygen, such as:

Oxazole: Similar to oxathiole but contains a nitrogen atom instead of sulfur.

Thiazole: Contains sulfur and nitrogen atoms.

1,3-Oxathiolane: A close relative of oxathiole, often used in nucleoside analogues for antiviral therapies.

Oxathiole’s unique combination of sulfur and oxygen within its ring structure gives it distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.

Biological Activity

1,3-Oxathiole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various studies that demonstrate its efficacy against different cancer cell lines.

Synthesis of this compound

1,3-Oxathioles can be synthesized through various methods, often involving the reaction of thiols with carbonyl compounds or diazo compounds. For instance, a study demonstrated the synthesis of several novel 1,3-oxathioles through cycloaddition reactions of diazo compounds with thioketones under different conditions, yielding varying degrees of success in product formation .

Biological Activity Overview

The biological activities of 1,3-oxathioles are extensive and include:

- Anticancer Activity : Numerous studies have reported the cytotoxic effects of 1,3-oxathioles against various cancer cell lines. For example:

- Mechanisms of Action : The anticancer effects are attributed to multiple mechanisms including:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation.

- Disruption of cellular signaling pathways related to tumor growth.

Study 1: Anticancer Activity Against HepG-2 and MCF-7

A detailed study focused on synthesizing new derivatives of 1,3-oxathioles and evaluating their cytotoxicity. The results indicated that:

- Compounds exhibited IC50 values in the nanomolar range for both HepG-2 and MCF-7 cell lines.

- Structural modifications such as alkoxy substitutions significantly influenced their biological activity .

| Compound | Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| 10a | HepG-2 | 0.045 | Anticancer |

| 6a | MCF-7 | 0.067 | Anticancer |

| Doxorubicin | HepG-2 | 0.050 | Reference |

Study 2: Structural Factors Influencing Activity

Another investigation assessed how different structural components affect the cytotoxicity of oxathiole derivatives. Key findings included:

Properties

CAS No. |

12542-77-7 |

|---|---|

Molecular Formula |

C3H4OS |

Molecular Weight |

88.13 g/mol |

IUPAC Name |

1,3-oxathiole |

InChI |

InChI=1S/C3H4OS/c1-2-5-3-4-1/h1-2H,3H2 |

InChI Key |

OHOXMCCFSFSRMD-UHFFFAOYSA-N |

Canonical SMILES |

C1OC=CS1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.